

PIPES buffer pH range and pKa value

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Compound of Interest

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An In-depth Technical Guide to PIPES Buffer: Properties and Protocols

PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) is a zwitterionic sulfonic acid buffer that is one of the original "Good's buffers" developed for biochemical research.^{[1][2]} Its pKa is near physiological pH, making it a widely used buffering agent in cell culture, histology, protein purification, and microscopy.^{[1][3][4]} This guide provides an in-depth overview of its core properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

PIPES was designed to meet several criteria for biological buffers, including high water solubility, minimal interaction with biological components, and resistance to enzymatic degradation. A key feature of PIPES is its negligible capacity to bind divalent metal ions. The effectiveness of a buffer is defined by its pKa, the pH at which the acidic and basic forms are in equal concentration. For PIPES, the pKa at 25°C is 6.76, which provides an effective buffering range between 6.1 and 7.5.

The free acid form of PIPES is not very soluble in water; however, its solubility increases significantly as it is converted to its salt form by raising the pH with a base.

Parameter	Value
Full Chemical Name	Piperazine-N,N'-bis(2-ethanesulfonic acid)
Molecular Weight	302.37 g/mol
pKa (at 25°C)	6.76
Effective pH Range (at 25°C)	6.1 – 7.5
$\Delta pK_a/^\circ C$	-0.0085
Solubility in Water	~1 g/L (at 100°C)

Temperature Dependence of pKa

The pKa of PIPES buffer is sensitive to temperature, which is a critical consideration for experiments conducted at temperatures other than standard room temperature (25°C). The pH of the buffer should always be adjusted at the temperature at which the experiment will be performed. For every 1°C increase in temperature, the pKa of PIPES decreases by approximately 0.0085 units.

Temperature (°C)	pKa of PIPES	Effective pH Buffering Range
4	6.94	5.94 – 7.94
20	6.80	5.80 – 7.80
25	6.76	6.1 – 7.5
37	6.66	5.66 – 7.66

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 7.0 at 25°C)

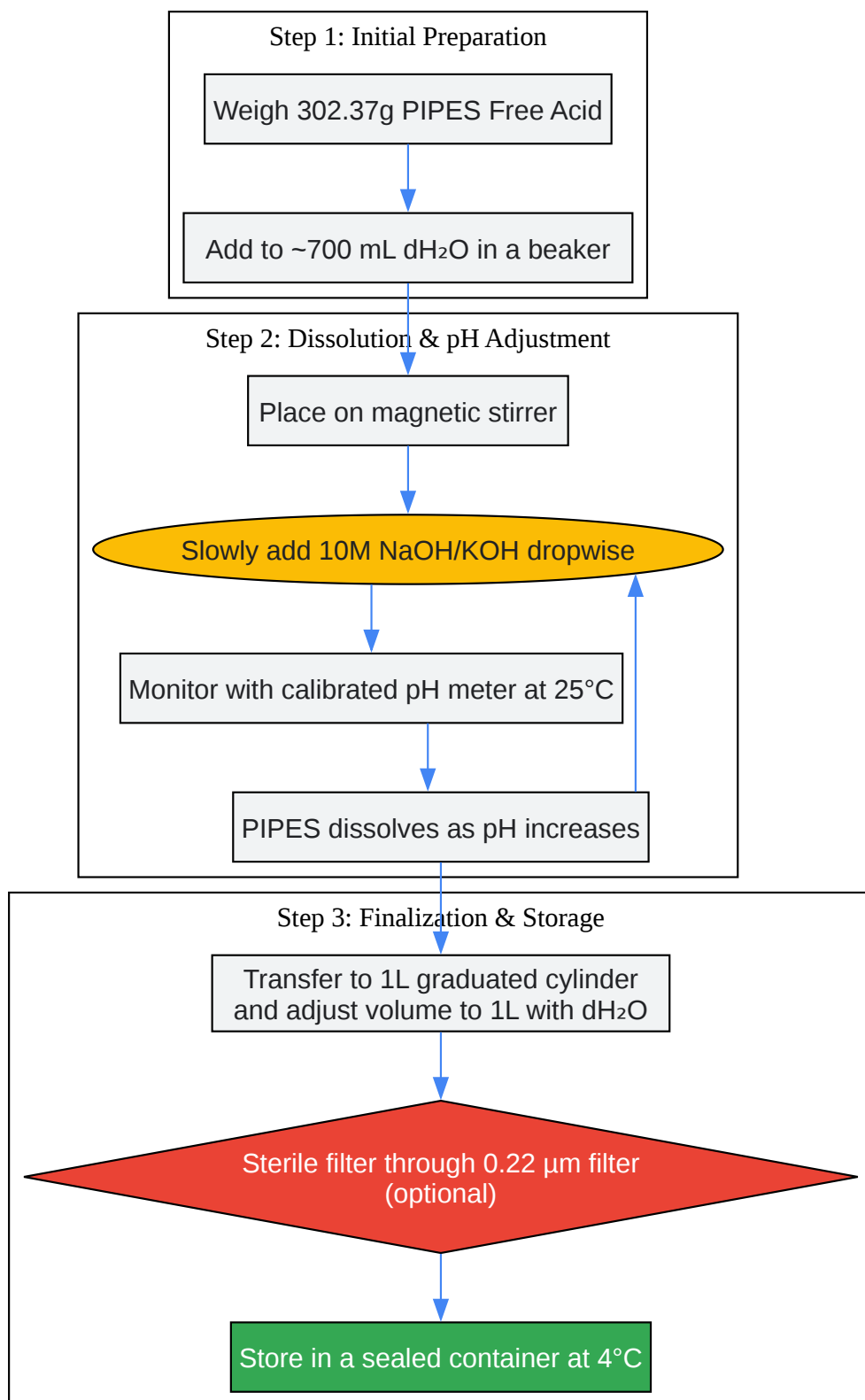
This protocol details the steps to prepare 1 liter of a 1 M PIPES buffer stock solution.

Materials:

- PIPES (free acid) (M.W. 302.37 g/mol)
- Deionized or distilled water (dH₂O)
- 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
- Calibrated pH meter with a temperature probe
- Magnetic stirrer and stir bar
- 1 L beaker and 1 L graduated cylinder

Methodology:

- Weigh PIPES: Accurately weigh 302.37 g of PIPES free acid and add it to a beaker containing approximately 600-800 mL of dH₂O.
- Dissolve: Place the beaker on a magnetic stirrer. The PIPES free acid will not fully dissolve at this stage due to its low solubility in acidic water.
- Adjust pH: While stirring, slowly add the 10 M NaOH or KOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The PIPES powder will gradually dissolve as the pH increases and the sulfonic acid groups are deprotonated.
- Final pH Adjustment: Continue to add the base until the solution is fully dissolved and the pH meter reads a stable 7.0 at 25°C.
- Adjust Final Volume: Once the target pH is reached, carefully transfer the solution into a 1 L graduated cylinder. Rinse the beaker with a small amount of dH₂O and add it to the cylinder to ensure a complete transfer. Add dH₂O to bring the final volume to exactly 1 L.
- Sterilization and Storage: If a sterile solution is required, filter the buffer through a 0.22 µm sterile filter. Store the solution at 4°C in a tightly sealed container to prevent pH changes from atmospheric CO₂.



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Workflow for preparing 1M PIPES buffer.

Experimental Determination of pKa

The pKa value of PIPES can be verified experimentally through titration.

Methodology:

- Prepare a 0.1 M solution of PIPES (free acid).
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Record the pH of the solution after each addition of the base.
- Plot the pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which is the midpoint of the steep buffering region of the curve where half of the PIPES has been neutralized.

Applications and Stability

PIPES is highly valued in biological research for its stability and inert nature. It is frequently used in:

- **Cell Culture:** Its pKa near physiological pH makes it an excellent buffer for maintaining stable conditions for cells.
- **Histology and Microscopy:** It has been documented to minimize the loss of lipids when used in glutaraldehyde fixation for both plant and animal tissues.
- **Biochemical Assays:** Its low metal-binding capacity is advantageous in studies of metalloproteins or reactions involving divalent cations.

Although PIPES is a stable buffer, its performance can be affected by improper storage. High temperatures can lead to the degradation of the piperazine ring, reducing the buffer's capacity. Stock solutions should be stored away from light and high heat to ensure long-term stability.

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